马来酸莫沙必利二水合物

描述

Mosapride citrate dihydrate is a gastroprokinetic agent primarily used to enhance gastrointestinal motility. It acts as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, which accelerates gastric emptying and improves digestive motility. This compound is commonly prescribed for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

科学研究应用

Mosapride citrate dihydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of gastroprokinetic agents and their chemical properties.

Biology: Investigated for its effects on gastrointestinal motility and neurogenesis in the gastrointestinal tract.

作用机制

Target of Action

Mosapride citrate dihydrate primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the gastrointestinal tract. The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .

Mode of Action

Mosapride citrate dihydrate acts as a selective 5-HT4 agonist . It stimulates the 5-HT4 receptors in the gastrointestinal nerve plexus, which increases the release of acetylcholine . This results in the enhancement of gastrointestinal motility and gastric emptying . The major active metabolite of mosapride, M1, additionally acts as a 5HT3 antagonist , which further accelerates gastric emptying .

Biochemical Pathways

The activation of 5-HT4 receptors by mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This action affects the neuroactive ligand-receptor interaction and serotonergic synapse pathways .

Pharmacokinetics

The pharmacokinetics of mosapride citrate dihydrate reveal that it has a rapid absorption rate, with peak plasma levels reached within 0.5-1 hour after dosing . The oral bioavailability of mosapride varies between genders, being 7% in males and 47% in females, suggesting extensive first-pass metabolism in males . The apparent half-lives range from 1.4-2.0 hours .

Result of Action

The action of mosapride citrate dihydrate results in accelerated gastric emptying and enhanced motility throughout the whole of the gastrointestinal tract in humans . This makes it useful for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract .

Action Environment

The efficacy and stability of mosapride citrate dihydrate can be influenced by various environmental factors. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal absorption . Furthermore, due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects , indicating a high degree of safety in its use.

生化分析

Biochemical Properties

Mosapride citrate dihydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin 5-HT4 receptors located on neurons of the gastrointestinal tract. By binding to these receptors, mosapride citrate dihydrate stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility .

Cellular Effects

Mosapride citrate dihydrate influences various types of cells and cellular processes. It enhances gastrointestinal motility by promoting the release of acetylcholine from enteric neurons. This action leads to increased smooth muscle contractions in the gastrointestinal tract, facilitating the movement of contents through the digestive system . Furthermore, mosapride citrate dihydrate has been shown to increase the expression of sweet taste receptors in the upper intestine, which may play a role in its effects on glucose metabolism .

Molecular Mechanism

The molecular mechanism of mosapride citrate dihydrate involves its binding to serotonin 5-HT4 receptors on enteric neurons. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the release of acetylcholine . The active metabolite M1 also acts as a 5-HT3 receptor antagonist, which helps in reducing nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mosapride citrate dihydrate have been observed to change over time. Studies have shown that mosapride citrate dihydrate is stable under various conditions, and its prokinetic effects are sustained over prolonged periods . The long-term effects on cellular function and potential degradation products have not been extensively studied.

Dosage Effects in Animal Models

The effects of mosapride citrate dihydrate vary with different dosages in animal models. In horses, for example, the pharmacokinetics of mosapride citrate dihydrate have been shown to be dose-proportional, with higher doses leading to increased serum concentrations and prolonged gastric emptying times . At high doses, mosapride citrate dihydrate may cause adverse effects such as diarrhea and abdominal discomfort .

Metabolic Pathways

Mosapride citrate dihydrate is metabolized primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites include mosapride N-oxide and a morpholine ring-opened derivative . These metabolites are excreted in urine and feces. The involvement of CYP3A4 suggests potential interactions with other drugs metabolized by the same enzyme .

Transport and Distribution

Mosapride citrate dihydrate is absorbed in the gastrointestinal tract and distributed throughout the body. It is transported across cell membranes by passive diffusion and possibly by active transport mechanisms . The compound is primarily localized in the gastrointestinal tissues, where it exerts its prokinetic effects .

Subcellular Localization

The subcellular localization of mosapride citrate dihydrate is primarily within the enteric neurons of the gastrointestinal tract. It binds to serotonin 5-HT4 receptors on the cell membrane, initiating a cascade of intracellular signaling events . There is no evidence to suggest that mosapride citrate dihydrate undergoes significant post-translational modifications or is targeted to specific organelles.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of mosapride citrate dihydrate involves the reaction of mosapride with citric acid in the presence of a solvent. The process typically includes the following steps:

Reactant Preparation: Mosapride and citric acid are dissolved in a suitable solvent.

Reaction: The solution is stirred to facilitate the reaction between mosapride and citric acid, forming mosapride citrate.

Cooling and Crystallization: The reaction mixture is cooled to induce crystallization of mosapride citrate dihydrate.

Filtration and Drying: The crystals are filtered and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of mosapride citrate dihydrate follows a similar process but on a larger scale. The key focus is on optimizing yield and purity while minimizing impurities. Advanced techniques such as controlled-release formulations and dual-release dry suspensions are also employed to enhance the compound’s efficacy and patient compliance .

化学反应分析

Types of Reactions: Mosapride citrate dihydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

相似化合物的比较

Cisapride: Another 5-HT4 receptor agonist with similar prokinetic properties but associated with significant cardiovascular side effects.

Prucalopride: A selective 5-HT4 receptor agonist used for chronic constipation, known for its high efficacy and safety profile.

Tegaserod: A partial 5-HT4 receptor agonist used for irritable bowel syndrome with constipation, but with restricted use due to cardiovascular risks.

Uniqueness of Mosapride Citrate Dihydrate: Mosapride citrate dihydrate stands out due to its favorable safety profile, particularly its minimal cardiovascular side effects compared to other prokinetic agents. Its dual action as a 5-HT4 agonist and 5-HT3 antagonist also contributes to its unique therapeutic benefits .

属性

CAS 编号 |

636582-62-2 |

|---|---|

分子式 |

C27H35ClFN3O11 |

分子量 |

632.0 g/mol |

IUPAC 名称 |

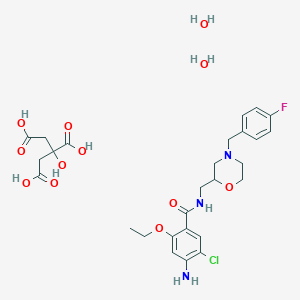

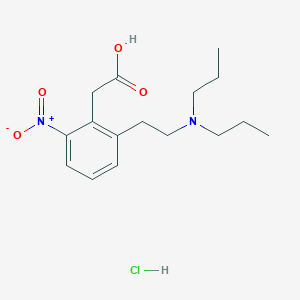

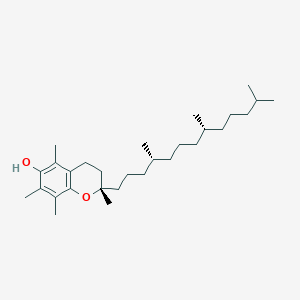

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7.H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |

InChI 键 |

SLDCUFRDADJSBX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O |

规范 SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Pictograms |

Corrosive |

同义词 |

4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mosapride Citrate Dihydrate interact with its target and what are the downstream effects?

A1: Mosapride Citrate Dihydrate is a prokinetic agent that acts as a selective 5-HT4 receptor agonist. [, , ] While its principal metabolite shows affinity for 5-HT3 receptors, acting as a potent antagonist, Mosapride Citrate Dihydrate itself primarily exerts its action through the 5-HT4 receptor. [, , ] This interaction stimulates gastrointestinal motility, making it beneficial for treating conditions like gastroesophageal reflux disease, chronic gastritis, nonulcer dyspepsia, and diabetic gastropathy. [, , ]

Q2: What are the key considerations for formulating Mosapride Citrate Dihydrate into orodispersible tablets?

A2: Developing orodispersible tablets for Mosapride Citrate Dihydrate requires careful selection of superdisintegrants to achieve rapid disintegration and dissolution in the oral cavity. [, , ] Studies have evaluated different superdisintegrants, including Croscarmellose Sodium (Ac-Di-Sol), Crospovidone (Polyplasdone XL), and Sodium Starch Glycolate (Primojel), at varying concentrations to optimize these parameters. [, , ]

Q3: Has there been any research on developing sustained-release formulations of Mosapride Citrate Dihydrate?

A3: Yes, researchers have investigated sustained-release formulations of Mosapride Citrate Dihydrate using hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades. [, ] These studies focused on achieving a prolonged drug release profile to potentially reduce dosing frequency and minimize dose-dependent side effects. [, ]

Q4: Are there any validated analytical methods for quantifying Mosapride Citrate Dihydrate in pharmaceutical formulations?

A5: Yes, researchers have developed and validated a UV-spectrophotometric method for the simultaneous estimation of Mosapride Citrate Dihydrate and Pantoprazole Sodium Sesquihydrate in capsule formulations. [] This method offers a simple, rapid, and cost-effective way to determine the concentration of these active ingredients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

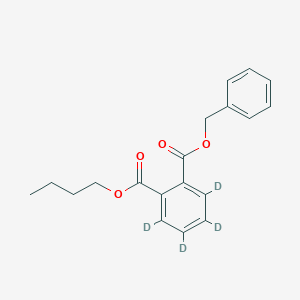

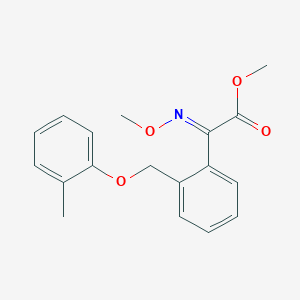

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)